1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol
Overview
Description
1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol is a useful research compound. Its molecular formula is C22H22ClN3O and its molecular weight is 379.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.1451400 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol , also known by its CAS number 306989-74-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, focusing on its cytotoxic effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H22ClN3O
- Molecular Weight : 367.88 g/mol
- SMILES Notation : C1=CC=C(C=C1)C(=N)C2=CC=CC=C2C(=O)N(C3=CC=C(C=C3)Cl)CCN4CCCCC4
Cytotoxicity
Research indicates that derivatives of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine, which includes the target compound, exhibit significant cytotoxic effects against various cancer cell lines. A study published in PubMed demonstrated that these compounds showed notable inhibitory activity on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells, among others .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The biological activity of this compound appears to be linked to its ability to inhibit cell proliferation through apoptosis induction in cancer cells. The presence of the piperazine moiety is crucial for enhancing the lipophilicity and cellular uptake of the compound, which contributes to its effectiveness .
Structure-Activity Relationship (SAR)
The structural modifications on the piperazine ring and naphthol core significantly influence the biological activity. For instance, substituents like chlorine on the benzyl group enhance potency due to increased hydrophobic interactions with cellular membranes .
Table 2: Structure-Activity Relationship Insights
Compound Variation | Observed Activity |
---|---|
Unsubstituted piperazine | Low cytotoxicity |
4-Chlorobenzyl substitution | Increased potency |
Additional halogen substitutions | Further enhanced activity |
Case Studies
In a notable case study, a derivative of this compound was tested in vivo for its anti-tumor efficacy in murine models. The results showed a significant reduction in tumor size compared to control groups, indicating that this class of compounds could be promising candidates for further development in cancer therapy .
Properties
IUPAC Name |
1-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]naphthalen-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c23-19-8-5-17(6-9-19)16-25-11-13-26(14-12-25)24-15-21-20-4-2-1-3-18(20)7-10-22(21)27/h1-10,15,27H,11-14,16H2/b24-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGHMAUSGTMRP-BUVRLJJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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